Cas no 20848-83-3 (4H-1-Benzothiopyran-4-one, 2,3-dimethyl-)

4H-1-Benzothiopyran-4-one, 2,3-dimethyl-, is a heterocyclic organic compound featuring a benzothiopyranone core substituted with methyl groups at the 2 and 3 positions. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in organic synthesis and pharmaceutical research. Its thiopyranone moiety offers reactivity for further functionalization, while the methyl substitutions enhance stability and influence regioselectivity in reactions. The compound is particularly useful in the development of sulfur-containing heterocycles, which are prevalent in bioactive molecules. Its well-defined crystalline form ensures consistent purity, facilitating reproducible results in synthetic applications. Suitable for controlled reactions, it serves as a versatile building block in medicinal chemistry and material science.
4H-1-Benzothiopyran-4-one, 2,3-dimethyl- structure
20848-83-3 structure
Product name:4H-1-Benzothiopyran-4-one, 2,3-dimethyl-
CAS No:20848-83-3
MF:C11H10OS
MW:190.261501789093
CID:3903895
PubChem ID:12703617

4H-1-Benzothiopyran-4-one, 2,3-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 4H-1-Benzothiopyran-4-one, 2,3-dimethyl-
    • SCHEMBL10330425
    • 2,3-DIMETHYLTHIOCHROMONE
    • DTXSID801347310
    • 2-Trideutromethyl-3-methylthiochromone
    • 2,3-Dimethyl-4H-thiochromen-4-one
    • Q63409600
    • 20848-83-3
    • Inchi: InChI=1S/C11H10OS/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12/h3-6H,1-2H3
    • InChI Key: MBMJRWSFDYUTRL-UHFFFAOYSA-N
    • SMILES: CC1=C(SC2=CC=CC=C2C1=O)C

Computed Properties

  • Exact Mass: 190.04523611g/mol
  • Monoisotopic Mass: 190.04523611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 42.4Ų

4H-1-Benzothiopyran-4-one, 2,3-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-55261219-1.0g
2,3-dimethyl-4H-thiochromen-4-one
20848-83-3 95%
1.0g
$0.0 2023-02-03

Additional information on 4H-1-Benzothiopyran-4-one, 2,3-dimethyl-

Comprehensive Overview of 4H-1-Benzothiopyran-4-one, 2,3-dimethyl- (CAS No. 20848-83-3): Properties, Applications, and Industry Insights

The compound 4H-1-Benzothiopyran-4-one, 2,3-dimethyl- (CAS No. 20848-83-3) is a specialized organic molecule belonging to the benzothiopyranone family. Its unique structure, featuring a sulfur-containing heterocyclic core with methyl substitutions at the 2 and 3 positions, makes it a subject of interest in pharmaceutical and material science research. This article delves into its molecular characteristics, synthesis pathways, and emerging applications while addressing trending queries such as "sustainable synthesis of benzothiopyranones" and "bioactive derivatives of 2,3-dimethyl-4H-1-benzothiopyran-4-one."

From a structural perspective, 4H-1-Benzothiopyran-4-one, 2,3-dimethyl- exhibits a planar aromatic system with a thiopyran ring fused to a benzene moiety. The methyl groups at positions 2 and 3 influence its electronic distribution, enhancing its reactivity in nucleophilic substitutions. Researchers have explored its role as a precursor for fluorescent dyes and photoactive materials, aligning with the growing demand for organic optoelectronic compounds in solar cell technologies. Recent studies highlight its potential in designing low-cost organic semiconductors, a topic frequently searched in academic databases.

In pharmaceutical contexts, derivatives of 2,3-dimethyl-4H-1-benzothiopyran-4-one have shown promise as scaffolds for enzyme inhibitors, particularly in targeting inflammatory pathways. This aligns with the surge in searches for "anti-inflammatory heterocyclic compounds" and "small molecule drug discovery." The compound’s ability to undergo regioselective functionalization allows medicinal chemists to optimize bioactivity, addressing industry demands for highly selective therapeutic agents with minimal off-target effects.

Environmental considerations are also paramount. The synthesis of CAS 20848-83-3 has evolved to incorporate green chemistry principles, such as solvent-free reactions and catalytic methods, responding to queries like "eco-friendly synthesis of sulfur heterocycles." These advancements reduce waste generation and energy consumption, making the compound more attractive for industrial-scale production under stringent regulatory frameworks.

Analytical techniques for characterizing 4H-1-Benzothiopyran-4-one, 2,3-dimethyl- include HPLC-MS and NMR spectroscopy, which are critical for quality control in commercial batches. The compound’s stability under varying pH conditions has been investigated, addressing common concerns about "storage stability of benzothiopyranones" in logistics forums. Such data ensures reliable performance in end-use applications, from agrochemical formulations to polymeric additives.

Market trends indicate rising interest in CAS 20848-83-3 due to its versatility. Patent analyses reveal applications in OLED materials and corrosion inhibitors, topics frequently queried in technical whitepapers. Furthermore, collaborations between academia and industry aim to explore its use in biodegradable polymers, tapping into the global push for sustainable materials.

In conclusion, 4H-1-Benzothiopyran-4-one, 2,3-dimethyl- represents a multifaceted compound with expanding relevance across scientific disciplines. By integrating cutting-edge research with real-world applications, this overview caters to professionals seeking actionable insights while optimizing content for search terms like "benzothiopyranone derivatives 2024" and "industrial uses of 20848-83-3." Its adaptability ensures continued exploration in both established and emerging fields.

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd